molecular formula C9H9BrN2 B13447994 7-bromo-2,5-dimethyl-2H-indazole

7-bromo-2,5-dimethyl-2H-indazole

Cat. No.: B13447994
M. Wt: 225.08 g/mol
InChI Key: LDFMYELWJUOSFF-UHFFFAOYSA-N
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Description

7-Bromo-2,5-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 2nd and 5th positions on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,5-dimethyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-5-methylphenylhydrazine with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst can lead to the formation of the desired indazole derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,5-dimethyl-2H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups at the 2nd and 5th positions can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as the conversion of the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include reduced derivatives with hydrogen replacing the bromine atom.

Scientific Research Applications

7-Bromo-2,5-dimethyl-2H-indazole has several scientific research applications:

    Medicinal Chemistry: Indazole derivatives are explored for their potential as therapeutic agents. They exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for research and development purposes.

Mechanism of Action

The mechanism of action of 7-bromo-2,5-dimethyl-2H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dimethyl-2H-indazole
  • 5-Bromo-2,7-dimethyl-2H-indazole
  • 2,5-Dimethyl-2H-indazole

Uniqueness

7-Bromo-2,5-dimethyl-2H-indazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 7th position and the methyl groups at the 2nd and 5th positions can affect the compound’s electronic properties and steric interactions, making it distinct from other indazole derivatives.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

7-bromo-2,5-dimethylindazole

InChI

InChI=1S/C9H9BrN2/c1-6-3-7-5-12(2)11-9(7)8(10)4-6/h3-5H,1-2H3

InChI Key

LDFMYELWJUOSFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN(N=C2C(=C1)Br)C

Origin of Product

United States

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